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Cryptosporiopsin A - 1402990-52-6

Cryptosporiopsin A

Catalog Number: EVT-1758724
CAS Number: 1402990-52-6
Molecular Formula: C19H21ClO6
Molecular Weight: 380.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cryptosporiopsin A is a natural product found in Pezicula and Cryptosporiopsis with data available.

Cryptosporiopsin

Compound Description: Cryptosporiopsin is a chlorinated cyclopentenone fungal metabolite first isolated from the fungus Cryptosporiopsis [, ]. It exhibits broad-spectrum antibiotic activity against various fungi and some bacteria []. Studies have explored its effect on RNA synthesis in mammalian cells, suggesting inhibition of nucleoplasmic RNA synthesis and interference with nucleoside uptake and phosphorylation [].

Relevance: Cryptosporiopsin shares a core cyclopentenone structure with Cryptosporiopsin A, differing in the substitution pattern of the chlorine atom and hydroxyl group on the cyclopentenone ring [, ]. The synthesis of Cryptosporiopsin has been achieved through various strategies, including ring contraction of halogenated hydroxyquinones [] and ring expansion of substituted cyclobutanones []. These synthetic approaches provide insights into potential routes for the preparation of Cryptosporiopsin A.

3-Deschloro Cryptosporiopsin

Relevance: The asymmetric formal synthesis of 3-Deschloro Cryptosporiopsin, alongside Cryptosporiopsin, has been reported []. This suggests a shared synthetic strategy can be employed for both compounds, highlighting the close structural relationship between 3-Deschloro Cryptosporiopsin and Cryptosporiopsin A.

5-Hydroxycryptosporiopsin

Compound Description: 5-Hydroxycryptosporiopsin is a hydroxylated analog of Cryptosporiopsin, identified alongside Cryptosporiopsin in the fungal species Pezicula sporulosa [, ].

Compound Description: (+)-Cryptosporiopsinol is a structurally related compound to Cryptosporiopsin, isolated from the endophyte Pezicula sporulosa []. It features a distinct side chain compared to Cryptosporiopsin.

Compound Description: This compound is a key intermediate in the synthetic route to Cryptosporiopsin []. Its structure was confirmed by single-crystal X-ray analysis, clarifying the relative configurations of earlier intermediates in the synthesis [].

Compound Description: These halogenated hydroxyquinones serve as precursors in the synthesis of Cryptosporiopsin []. They undergo ring contraction upon treatment with N-halogenosuccinimides to yield cyclopentenoid structures, highlighting a key transformation in the synthetic strategy [].

7. 2-trans-Allyl-5-chloro-1-hydroxy-4-oxo-2-cyclopentene-1-carboxylic Acid Methyl Ester (Compound 2 in [])

Compound Description: This compound is a metabolite isolated from the fungus Sporormia affinis, structurally related to compounds in the Cryptosporiopsin series []. Its synthesis employed a ring expansion strategy, contrasting previous ring contraction approaches [].

Furasterin

Compound Description: Furasterin is a chlorinated metabolite produced by the fungus Phialophora asteris []. While its exact structure is not provided in the provided abstracts, it's mentioned in the context of chlorinated metabolites from Phialophora species, which also produce Cryptosporiopsin.

Source

Cryptosporiopsin A was first isolated from the endophytic fungus Cryptosporiopsis, specifically from a strain associated with plants. This genus of fungi is known for producing various bioactive compounds, and Cryptosporiopsin A represents one of its most studied metabolites .

Classification

Chemically, Cryptosporiopsin A belongs to the class of polyketides, which are secondary metabolites synthesized through the polyketide synthase pathway. Its structure features a complex arrangement of carbon atoms and halogen substituents, contributing to its biological efficacy .

Synthesis Analysis

Methods

  • Hydrolytic Kinetic Resolution: Used to prepare enantiomerically pure epoxide intermediates.
  • Stille Coupling: Employed for forming carbon-carbon bonds.
  • Grignard Reaction: Utilized for introducing functional groups.
  • De Brabander's Esterification: Applied to create ester linkages.
  • Ring Closing Metathesis: Facilitated the formation of cyclic structures essential for the final compound .

Technical details indicate that careful control of reaction conditions and purification methods were crucial for achieving the desired yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of Cryptosporiopsin A has been elucidated using X-ray crystallography, revealing a complex arrangement that includes chlorine atoms as substituents. The structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₁ClO₄
  • Molecular Weight: Approximately 284.69 g/mol

Data

The structural data indicates specific stereochemistry that is critical for its biological activity. The presence of chlorine in its structure plays a significant role in enhancing its antifungal properties .

Chemical Reactions Analysis

Reactions

Cryptosporiopsin A undergoes various chemical reactions that are significant for its synthesis and potential modifications. Notable reactions include:

  • Esterification: Formation of ester bonds that are crucial in modifying the compound's solubility and reactivity.
  • Halogenation: Introduction of chlorine atoms, which is essential for its antifungal activity.

Technical Details

The reactions involved in synthesizing Cryptosporiopsin A require precise control over temperature, solvent choice, and reaction time to optimize yields and minimize side products .

Mechanism of Action

Process

The mechanism by which Cryptosporiopsin A exerts its antifungal effects involves disrupting cellular processes in target fungi. It is believed to interfere with cell wall synthesis and function, leading to cell lysis.

Data

Studies suggest that Cryptosporiopsin A exhibits selective toxicity towards fungal cells while being less harmful to mammalian cells, making it a promising candidate for therapeutic applications against fungal infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites within its structure.

Relevant analyses have shown that these properties contribute significantly to its bioactivity and potential applications in pharmaceuticals .

Applications

Scientific Uses

Cryptosporiopsin A has been explored for various scientific applications, particularly in the field of medicinal chemistry. Its antifungal properties make it a candidate for developing new antifungal agents aimed at treating resistant fungal infections. Additionally, research into its mechanism of action may provide insights into novel therapeutic strategies against other microbial pathogens .

Biosynthetic Pathways and Genetic Regulation of Cryptosporiopsin A

Genomic Organization of Cryptosporiopsis spp. and Cryptosporiopsin A-Producing Strains

The fungus Cryptosporiopsis sp. 8999 (NCBI:txid1597805) serves as the primary source of cryptosporiopsin A (also termed cryptosporioptide A), a structurally complex dimeric xanthone. Genomic sequencing of this strain revealed a specialized biosynthetic gene cluster (BGC) designated as the dmx (dimeric xanthone) cluster, spanning approximately 68 kb. This cluster harbors 15 co-regulated genes encoding multimodular enzymes including a highly reducing polyketide synthase (hrPKS), non-ribosomal peptide synthetases (NRPS), cytochrome P450 oxygenases, and tailoring enzymes. Core components include:

  • hrPKS (dmxS1): Responsible for constructing the xanthone backbone via iterative decarboxylative condensation of malonyl-CoA and ethylmalonyl-CoA extender units.
  • Acyl-CoA carboxylase (dmxS3): Essential for generating the ethylmalonyl-CoA precursor unique to cryptosporiopsins.
  • Transcription factors (dmxR1-R2): Putative pathway-specific regulators embedded within the cluster [1] [4].

Comparative genomics across Cryptosporiopsis strains indicates significant synteny conservation in the core PKS-NRPS regions among cryptosporiopsin producers. However, strain-specific variations occur in tailoring enzyme composition (e.g., methyltransferases, oxidoreductases), explaining the structural divergence yielding cryptosporiopsins A–C. The cluster's subtelomeric location may facilitate evolutionary diversification via recombination events, a hallmark of fungal secondary metabolism gene clusters [1] [7].

Table 1: Core Genes within the dmx Biosynthetic Gene Cluster of Cryptosporiopsis sp. 8999

Gene IDPredicted FunctionRole in Cryptosporiopsin A Biosynthesis
dmxS1Highly reducing polyketide synthase (hrPKS)Assemblies the xanthone monomer backbone
dmxS2Non-ribosomal peptide synthetase (NRPS)Incorporates amino acid-derived moieties
dmxS3Acyl-CoA carboxylaseGenerates ethylmalonyl-CoA extender unit
dmxR5Cytochrome P450 oxygenase (CYP68J)Catalyzes dimerization of xanthone monomers
dmxR1Pathway-specific transcription factorRegulates cluster gene expression
dmxT1O-MethyltransferaseIntroduces methoxy groups

Role of Cytochrome P450 Oxygenases in Dimeric Xanthone Biosynthesis

Cytochrome P450 monooxygenases (CYPs) are pivotal in introducing structural complexity during cryptosporiopsin A biosynthesis. Gene disruption studies pinpointed dmxR5 (CYP68J subfamily) as the key dimerizing enzyme. This endoplasmic reticulum-membrane-associated CYP catalyzes the phenolic coupling of two monomeric xanthone precursors (pre-cryptosporioptides) to form the C-C or C-O-C bisxanthone scaffold characteristic of cryptosporiopsin A [1] [5].

The catalytic mechanism involves:

  • Substrate recognition: DmxR5 exhibits stringent selectivity for monomeric xanthones containing a free phenolic group at C-8 and an activated carbon at C-1'.
  • Radical generation: Single-electron oxidation of the phenol group generates a resonance-stabilized phenoxyl radical.
  • Regioselective coupling: Radical recombination occurs preferentially at C-1' of the second monomer, forming the dibenzobisfuran core with axial chirality. Absolute stereochemistry is controlled by the enzyme's active site topology [1] [6].

Knockout of dmxR5 in Cryptosporiopsis sp. 8999 abolished dimer production and led to accumulation of novel monomeric xanthones (e.g., desethyl-pre-cryptosporioptide), confirming its indispensable role in dimerization. This CYP represents a rare biochemical example of a fungal P450 catalyzing intermolecular C-C bond formation between complex aromatic systems, expanding the functional diversity of fungal P450s beyond typical hydroxylations or epoxidations [1] [3].

Table 2: Key Cytochrome P450 Enzymes in Fungal Dimeric Xanthone Biosynthesis

P450 GeneOrganismFunctionCatalytic Outcome
dmxR5Cryptosporiopsis sp.Dimerization of xanthone monomersC-1'–C-8' bisxanthone linkage
sctJAspergillus aculeatusSecalonic acid dimerizationC-10a–C-10a' biaryl linkage
encPAspergillus nidulansEndocrocin anthrone oxidationMonomeric xanthone formation (precursor)

Functional Characterization of the dmx Biosynthetic Gene Cluster

Comprehensive characterization of the dmx cluster employed targeted gene disruptions coupled with metabolomic analysis. Key findings include:

  • hrPKS (dmxS1) and ethylmalonate incorporation: Disruption of dmxS1 abolished all xanthone production. Isotopic feeding ([1-¹³C]ethylmalonate) confirmed the hrPKS utilizes ethylmalonyl-CoA as an extender unit, introducing the characteristic ethyl side chain at C-3 of the xanthone monomer. The dmxS3-encoded acyl-CoA carboxylase is essential for ethylmalonyl-CoA biosynthesis from butyryl-CoA [1] [4].
  • Dimerization bottleneck: ΔdmxR5 mutants produced no cryptosporiopsins A–C but accumulated monomeric xanthones (e.g., 8-desmethyl-1-O-methylsulochrin and its ethyl analog). Complementation with intact dmxR5 restored dimer production, verifying its gatekeeper role [1].
  • Regulatory control: Overexpression of the global regulator laeA increased cryptosporiopsin A titers 3.5-fold, indicating epigenetic regulation of the dmx cluster. The cluster-embedded transcription factor dmxR1 activates expression of tailoring enzymes (e.g., O-methyltransferase dmxT1) [4].

Metabolic profiling of wild-type versus mutants elucidated the biosynthetic sequence:

  • Monomer assembly: hrPKS-NRPS constructs the xanthone aglycone using acetate, malonate, and ethylmalonate units.
  • Monomer tailoring: Hydroxylation, O-methylation, and glycosylation occur.
  • Dimerization: DmxR5 catalyzes oxidative coupling.
  • Late oxidation: Additional P450s introduce quinone moieties in cryptosporiopsins B/C [1] [7].

Evolutionary Conservation of Polyketide Synthase (PKS) Systems in Fungal Secondary Metabolism

The cryptosporiopsin A hrPKS (dmxS1) belongs to the iterative type I PKS clade prevalent in fungal xanthone biosynthesis. Phylogenetic analysis reveals:

  • Domain architecture: DmxS1 contains standard catalytic domains (KS-AT-DH-KR-ACP) but lacks a thioesterase (TE). Dimer release likely occurs via Dieckmann cyclization or hydrolytic activity from a trans-acting enzyme. This contrasts with bacterial trans-AT PKSs producing mupirocin, which utilize discrete AT enzymes [4] [6].
  • Evolutionary divergence: DmxS1 clusters with xanthone-producing fungi (e.g., Aspergillus spp. for secalonic acids) but forms a distinct clade from ergochrome-producing PKSs (Claviceps spp.). Key differences lie in the KR domain stereospecificity and substrate channeling for ethylmalonate incorporation [1] [4].
  • Substrate specificity determinants: The AT domain of dmxS1 shows 67% identity to secalonic acid PKS but possesses unique residues (e.g., Phe³⁰⁵, Ala⁴⁰¹) that accommodate the bulkier ethylmalonyl-CoA versus malonyl-CoA. This explains the ethyl vs. methyl substitution differentiating cryptosporiopsins from secalonic acids [1].

Conservation extends beyond PKSs:

  • CYP450 co-evolution: Dimerizing P450s (e.g., dmxR5, sctJ) share a conserved heme-binding motif (F⁴⁸⁷xxGxRxCxG) but exhibit <40% sequence identity, indicating functional convergence for dimerization rather than vertical descent [1] [9].
  • Gene cluster plasticity: The dmx cluster lacks homologs of the encR transporter gene found in Aspergillus ergochrome clusters, suggesting divergent regulatory adaptations in different fungal lineages [4].

Comparative Analysis of Cryptosporiopsin A Biosynthesis with Secalonic Acids and Ergochromes

Cryptosporiopsin A shares the dimeric xanthone core with secalonic acids (e.g., secalonic acid D) and ergochromes (e.g., ergoflavin), but critical biosynthetic distinctions exist:

  • Starter and extender units:
  • Cryptosporiopsins: Acetyl-CoA starter + 6 malonyl-CoA + 1 ethylmalonyl-CoA → Ethyl-substituted monomer.
  • Secalonic acids: Acetyl-CoA starter + 7 malonyl-CoA → Methyl-substituted monomer.
  • Ergochromes: Benzoyl-CoA starter + 7 malonyl-CoA → Unsubstituted monomer [1] [4].
  • Dimerization chemistry:
  • Cryptosporiopsins: C-C bond (C-1'–C-8') via dmxR5 (P450).
  • Secalonic acids: C-C bond (C-10a–C-10a') via sctJ (P450).
  • Ergochromes: C-O-C bond (aryl ether linkage) via non-P450 radical coupling (e.g., laccase) [1] [5] [7].
  • Genetic organization:
  • The dmx cluster encodes a dedicated ethylmalonyl-CoA pathway (dmxS3), absent in secalonic acid/ergochrome clusters.
  • Ergochromes utilize a non-reducing PKS (nrPKS) coupled to a lovB-like enoylreductase, contrasting with the hrPKS in cryptosporiopsins/secalonic acids [4].

Table 3: Comparative Biosynthesis of Fungal Dimeric Xanthones

FeatureCryptosporiopsin ASecalonic Acid DErgoflavin
Monomer SubstitutionEthyl group at C-3Methyl group at C-3No alkyl substitution
Dimeric LinkageC-C (C-1'–C-8')C-C (C-10a–C-10a')C-O-C (aryl ether)
Dimerization EnzymeCytochrome P450 (dmxR5)Cytochrome P450 (sctJ)Multicopper oxidase
PKS TypeHighly reducing (hrPKS)Highly reducing (hrPKS)Non-reducing (nrPKS)
Ethylmalonyl PathwayDedicated carboxylase (dmxS3)AbsentAbsent

These differences underscore how functional diversification of conserved PKS and CYP450 blueprints enables structural innovation in dimeric xanthones. Cryptosporiopsin A's ethyl side chain and C-1'–C-8' linkage confer distinct chemical properties and bioactivities compared to its fungal cousins [1] [4] [7].

Properties

CAS Number

1402990-52-6

Product Name

Cryptosporiopsin A

IUPAC Name

(4R,10E)-15-chloro-16-hydroxy-18-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(18),10,14,16-tetraene-2,7,12-trione

Molecular Formula

C19H21ClO6

Molecular Weight

380.8 g/mol

InChI

InChI=1S/C19H21ClO6/c1-11-7-8-12(21)5-3-4-6-13(22)9-14-17(19(24)26-11)16(25-2)10-15(23)18(14)20/h4,6,10-11,23H,3,5,7-9H2,1-2H3/b6-4+/t11-/m1/s1

InChI Key

WJNTWPSDKYZENI-DUMNWFOQSA-N

SMILES

CC1CCC(=O)CCC=CC(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl

Canonical SMILES

CC1CCC(=O)CCC=CC(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl

Isomeric SMILES

C[C@@H]1CCC(=O)CC/C=C/C(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl

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